Cas no 895482-17-4 (N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide)

N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide is a specialized organic compound featuring a thiazole core functionalized with an ethylphenyl group and a phenylsulfanylacetamide moiety. Its structural design offers potential applications in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of the thiazole ring and sulfur-containing groups may confer favorable binding properties in biological systems, making it a candidate for targeting specific enzymes or receptors. The compound's stability and synthetic versatility further enhance its utility in research and pharmaceutical development. Its precise physicochemical and pharmacological properties would require further experimental validation.
N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide structure
895482-17-4 structure
Product Name:N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide
CAS No:895482-17-4
MF:C19H18N2OS2
MW:354.489021778107
CID:6407834
PubChem ID:7545833
Update Time:2025-05-30

N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide
    • N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
    • AKOS024658109
    • 895482-17-4
    • F2537-1119
    • N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
    • N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
    • Acetamide, N-[4-(4-ethylphenyl)-2-thiazolyl]-2-(phenylthio)-
    • Inchi: 1S/C19H18N2OS2/c1-2-14-8-10-15(11-9-14)17-12-24-19(20-17)21-18(22)13-23-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,20,21,22)
    • InChI Key: FYTAYQWBKPRGPT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(CC)C=C2)=CS1)(=O)CSC1=CC=CC=C1

Computed Properties

  • Exact Mass: 354.08605555g/mol
  • Monoisotopic Mass: 354.08605555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 95.5Ų

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • pka: 7.96±0.50(Predicted)

N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide Pricemore >>

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Additional information on N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide

N-4-(4-Ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide: A Comprehensive Overview

The compound with CAS No. 895482-17-4, known as N-4-(4-Ethylphenyl)-1,3-thiazol-2-yl-2-(phenylsulfanyl)acetamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, an ethylphenyl group, and a phenylsulfanyl substituent. These structural features contribute to its potential applications in drug discovery and materials science.

Recent studies have highlighted the importance of thiazole-containing compounds in medicinal chemistry due to their diverse biological activities. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its ability to interact with various biological targets, including enzymes and receptors. In the case of CAS No. 895482-17-4, the thiazole moiety is further substituted with a phenylsulfanyl group, which adds to its chemical complexity and potential bioactivity.

The presence of the ethylphenyl group in this compound introduces additional electronic and steric effects that can influence its interaction with biological systems. Ethylphenyl groups are often used in drug design to enhance lipophilicity and improve drug-like properties such as absorption and permeability. This makes CAS No. 895482-17-4 a promising candidate for further exploration in drug development.

Recent research has also focused on the synthesis and characterization of similar compounds to understand their structure-property relationships better. For instance, studies have investigated the impact of substituents on the thiazole ring on the compound's stability, solubility, and reactivity. These findings have provided valuable insights into optimizing the design of thiazole-based drugs.

In terms of applications, CAS No. 895482-17-4 has potential uses in various industries. Its unique chemical structure makes it suitable for use as an intermediate in organic synthesis or as a building block for more complex molecules. Additionally, its bioactive properties suggest that it could be developed into a therapeutic agent targeting specific diseases.

From an environmental perspective, understanding the degradation pathways and ecological impact of CAS No. 895482-17-4 is crucial for ensuring sustainable practices in chemical manufacturing. Recent advancements in green chemistry have emphasized the importance of developing eco-friendly synthesis methods for such compounds.

In conclusion, CAS No. 895482-17-4 represents a fascinating example of how structural complexity can lead to diverse functional properties in organic compounds. Its potential applications span across multiple disciplines, making it an area of active research interest. As new studies emerge, this compound will likely continue to play a significant role in advancing our understanding of organic chemistry and its practical applications.

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